

Tridemorph: A Technical Guide on High-Dose Teratogenic Effects and Toxicology

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Compound of Interest

Compound Name: *Tridemorph*

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Abstract

Tridemorph, a morpholine fungicide, is recognized for its potent effects on fungal pathogens through the inhibition of sterol biosynthesis. However, at high doses, it has demonstrated significant teratogenic and toxicological effects in animal models. This technical guide provides an in-depth analysis of the available data on the developmental toxicity of **Tridemorph**, intended for an audience of researchers, scientists, and professionals in drug development. The document summarizes quantitative toxicological data, outlines plausible experimental protocols based on established guidelines, and explores the underlying molecular mechanisms, including the primary target of sterol biosynthesis and its potential downstream consequences on critical developmental signaling pathways.

Introduction

Tridemorph (N-tridecyl-2,6-dimethylmorpholine) is a systemic fungicide that has been used to control a variety of fungal diseases in crops.^[1] Its mode of action involves the disruption of fungal cell membrane integrity by inhibiting the sterol biosynthesis pathway.^{[2][3]} While effective as a fungicide, studies have revealed that high-dose exposure to **Tridemorph** can induce teratogenic effects in mammalian models, specifically rats and mice.^{[1][4]} The observed developmental abnormalities are severe and wide-ranging, affecting multiple organ systems.^[1] This guide aims to consolidate the scientific information regarding the high-dose toxicology and teratogenicity of **Tridemorph**, providing a comprehensive resource for researchers.

Toxicology and Teratogenic Effects at High Doses

Exposure to high doses of **Tridemorph** during gestation has been shown to induce a range of teratogenic effects in rodents. These effects are indicative of significant disruption to normal embryonic and fetal development.

Observed Teratogenic Effects

Studies in rats and mice have identified several structural abnormalities resulting from high-dose **Tridemorph** exposure during pregnancy. These include:

- **Craniofacial Abnormalities:** Micrognathia (abnormally small jaw) and cleft palate have been observed.[\[1\]](#)
- **Central Nervous System Defects:** Hydrocephaly, a condition characterized by an abnormal accumulation of cerebrospinal fluid in the brain, has been reported.[\[1\]](#)
- **Skeletal Malformations:** A generalized decrease in the size of the pelvic bones, shoulder girdle, and both fore and hind limbs has been noted.[\[1\]](#)
- **Genitourinary System Defects:** Hydronephrosis, the swelling of a kidney due to a build-up of urine, has been documented.[\[1\]](#)
- **General Fetal Toxicity:** Other observed effects include edema (swelling), hemorrhages (bleeding), and hematomas (localized bleeding outside of blood vessels).[\[1\]](#)

Quantitative Toxicological Data

While detailed dose-response tables from specific high-dose studies are not readily available in the public domain, key toxicological thresholds have been reported. The following tables summarize the available quantitative data on the developmental toxicity of **Tridemorph**.

Table 1: No-Observed-Adverse-Effect Levels (NOAELs) for Embryotoxicity

Species	NOAEL (mg/kg body weight/day)	Reference
Mouse	27.5	[4]
Rat	20.6	[4]

Table 2: Summary of High-Dose Teratogenic Effects

Effect Category	Specific Malformations/Effects Observed	Species
Craniofacial	Micrognathia, Cleft Palate	Rat
Central Nervous System	Hydrocephaly	Rat
Skeletal	Decreased size of pelvic bones, shoulder girdle, and limbs	Rat
Genitourinary	Hydronephrosis	Rat
General	Edema, Hemorrhages, Hematomas	Rat

Experimental Protocols for Developmental Toxicity Assessment

Detailed experimental protocols for the pivotal studies on **Tridemorph** are not publicly accessible. However, a representative methodology can be constructed based on the OECD Guideline for the Testing of Chemicals, Test No. 414: Prenatal Developmental Toxicity Study, which is the standard for such assessments.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Animal Model and Husbandry

- Species: Wistar or Sprague-Dawley rats are commonly used rodent models.[\[10\]](#)[\[11\]](#)
- Age and Weight: Young adult, nulliparous female rats, typically 10-12 weeks old, are used.

- **Housing:** Animals are housed individually in controlled conditions with a 12-hour light/dark cycle and ad libitum access to standard laboratory chow and water.

Mating and Dose Administration

- **Mating:** Females are mated with fertile males. The day of evidence of mating (e.g., presence of a vaginal plug or sperm) is designated as Gestation Day (GD) 0.
- **Dose Groups:** At least three dose groups and a concurrent control group are used. Doses are selected to establish a dose-response relationship, with the highest dose expected to induce some maternal toxicity.
- **Administration:** **Tridemorph** is typically administered orally via gavage. The vehicle (e.g., corn oil) should be non-teratogenic. Dosing occurs daily from GD 6 through at least GD 15, covering the period of major organogenesis.[6]

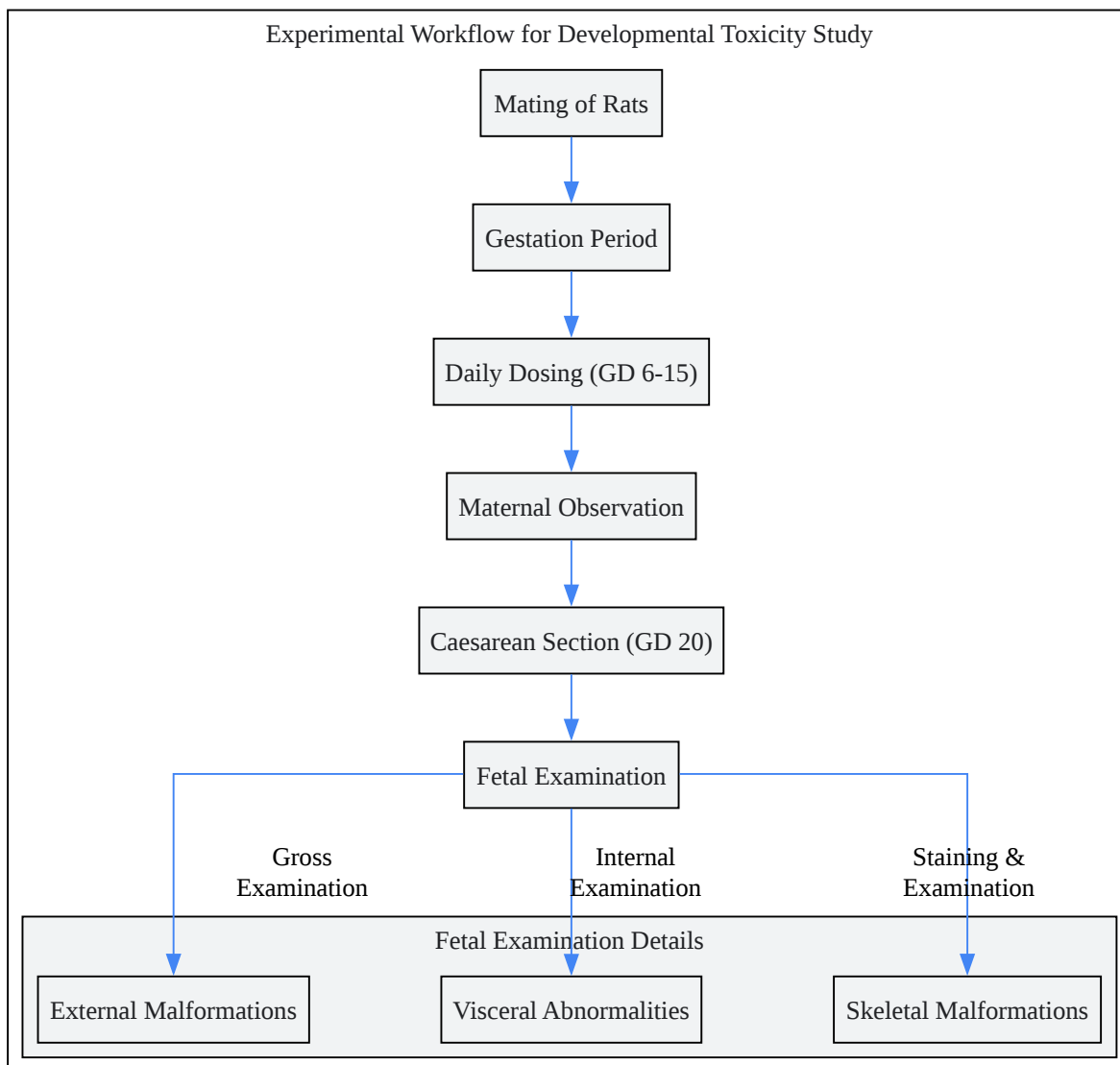
Maternal Observations

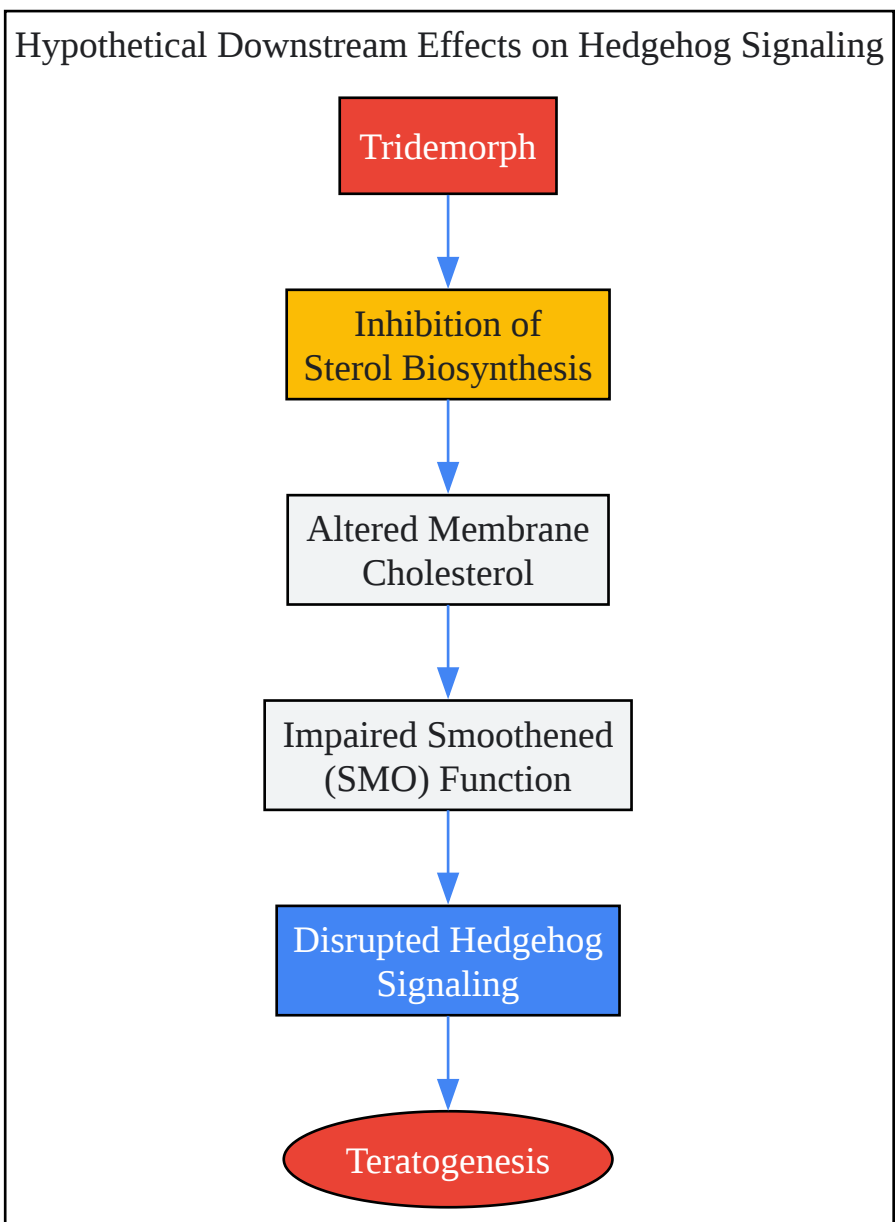
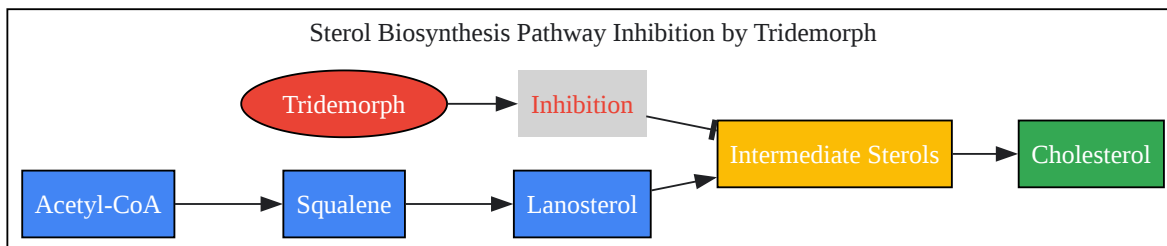
- **Clinical Signs:** Dams are observed daily for clinical signs of toxicity.
- **Body Weight:** Maternal body weight is recorded at regular intervals throughout gestation.
- **Food Consumption:** Food consumption is measured daily.

Fetal Examination

- **Caesarean Section:** On GD 20 (one day prior to expected parturition), dams are euthanized, and the uterus is examined.
- **Uterine Contents:** The number of corpora lutea, implantation sites, resorptions (early and late), and live and dead fetuses are recorded.
- **Fetal Parameters:** Live fetuses are weighed, sexed, and examined for external malformations.
- **Visceral Examination:** Approximately half of the fetuses from each litter are examined for visceral abnormalities using techniques such as the Wilson's slicing method.

- **Skeletal Examination:** The remaining fetuses are processed and stained (e.g., with Alizarin Red S and Alcian Blue) for skeletal examination to assess ossification and identify skeletal malformations.





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